N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
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Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a heterocyclic compound that features a thiadiazole ring fused with an isochromene moiety
Mechanism of Action
Target of Action
Compounds with a 1,3,4-thiadiazole moiety have been shown to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Mode of Action
It is known that the 1,3,4-thiadiazole moiety is responsible for providing low toxicity and great in vivo stability .
Biochemical Pathways
Compounds with a 1,3,4-thiadiazol moiety have been shown to affect a variety of biochemical pathways due to their wide range of biological activities .
Result of Action
One synthesized compound with a similar structure was found to be 18 times more effective (LD 50) than valproic acid, a commonly used anticonvulsant .
Biochemical Analysis
Biochemical Properties
The 1,3,4-thiadiazole moiety in N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is known to interact with various enzymes and proteins . For instance, certain derivatives of 1,3,4-thiadiazole have been found to inhibit the enzyme acetylcholinesterase
Cellular Effects
Given the known activities of 1,3,4-thiadiazole compounds, it is plausible that this compound could influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on the known activities of related 1,3,4-thiadiazole compounds, it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with isochromene-3-carboxylic acid chloride under basic conditions. The reaction is usually carried out in an inert atmosphere using solvents like dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the production.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the isochromene moiety can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential anticonvulsant.
Industry: Utilized in the development of new agrochemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-N’-(2-hydroxyethyl)ethanediamide
Uniqueness
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is unique due to the presence of both the thiadiazole and isochromene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-2-11-16-17-14(21-11)15-12(18)10-7-8-5-3-4-6-9(8)13(19)20-10/h3-6,10H,2,7H2,1H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOPTUDKIJPIIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2CC3=CC=CC=C3C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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